Salicortin Demonstrates Superior Inhibition of PGE2 Release Compared to Tremulacin in Human PBMCs
Salicortin exhibits significantly higher anti-inflammatory potency than tremulacin in a human peripheral blood mononuclear cell (PBMC) model of inflammation. At a concentration of 25 µg/mL, salicortin reduced PGE2 release to 28% of LPS-stimulated control, whereas tremulacin only reduced it to 37% under the same conditions [1]. This represents a 24% greater reduction in PGE2 release for salicortin.
| Evidence Dimension | Inhibition of PGE2 release (as % of LPS-stimulated control) |
|---|---|
| Target Compound Data | 28% of control (72% inhibition) |
| Comparator Or Baseline | Tremulacin: 37% of control (63% inhibition) |
| Quantified Difference | Salicortin achieved 24% greater relative inhibition (9 percentage points lower PGE2 release) |
| Conditions | 25 µg/mL (58.82 µM for salicortin, 47.30 µM for tremulacin) in LPS-stimulated primary human PBMCs |
Why This Matters
This data provides a clear, quantitative basis for selecting salicortin over tremulacin when a more potent anti-inflammatory effect on the prostaglandin pathway is required.
- [1] Knuth, S., et al. (2021). Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation. International Journal of Molecular Sciences, 22(20), 11138. View Source
